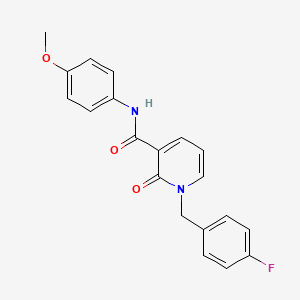

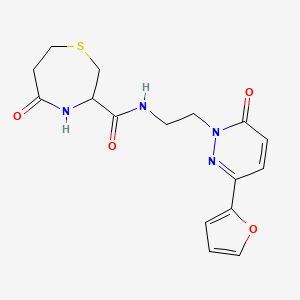

![molecular formula C17H15N3O3S B2783691 (E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396889-76-1](/img/structure/B2783691.png)

(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant interest in medicinal chemistry and material science due to their significant photophysical properties . They are fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule. The reactions can involve various heterocyclic amines and active methylene compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound. Some general properties include significant photophysical properties .Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Chemoselectivity

Research by Hassaneen and Shawali (2013) delved into the regioselective synthesis of functionalized 3,4’-bis-(pyrazolyl)ketones, exploring chemoselectivity in reactions with hydrazine hydrate. This study contributes to the understanding of synthesizing pyrazole derivatives, which could be foundational for further scientific applications of similar compounds (H. Hassaneen & A. S. Shawali, 2013).

Synthesis and Cytotoxicity

Hassan, Hafez, and Osman (2014) synthesized and characterized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, examining their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research illustrates the potential therapeutic applications of these compounds in cancer treatment (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Anti-Tumor Agents

Nassar, Atta-Allah, and Elgazwy (2015) reported on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, showcasing an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate. This study emphasizes the potential of these compounds in developing new anti-tumor medications (I. Nassar, S. R. Atta-Allah, & A. S. H. Elgazwy, 2015).

Trifluoromethylated Compounds

Wu et al. (2006) explored the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. This research highlights the novel fluorescent properties of these compounds, suggesting potential applications in material science and bioimaging (Yan‐Chao Wu et al., 2006).

Heterocyclic Synthesis

Mohareb et al. (2004) conducted a study on heterocyclic synthesis with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, leading to the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work contributes to the synthetic versatility of heterocyclic compounds for various scientific applications (R. Mohareb et al., 2004).

Wirkmechanismus

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell growth, apoptosis, and inflammation .

Pharmacokinetics

The compound’s structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

Compounds with similar structures have been shown to have various effects, such as inducing cell death, inhibiting cell growth, or modulating immune responses .

Action Environment

The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and the nature of its interaction with its targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-2-23-17(22)14-11-18-20-8-7-12(10-15(14)20)19-16(21)6-5-13-4-3-9-24-13/h3-11H,2H2,1H3,(H,19,21)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNAHRKLJWPYRB-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2783614.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)

![Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2783617.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2783619.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2783622.png)

![Cyclopropanamine, 2-[4-(phenylmethoxy)phenyl]-](/img/structure/B2783623.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2783628.png)

![N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2783629.png)